Application: The compound is used in the preparation of the drug Tapentadol.
Methods of Application: The compound is used in the synthesis process of Tapentadol, a centrally acting analgesic.
Results: The successful synthesis of Tapentadol, a drug used for the treatment of moderate to severe pain.
Application: The compound is used in the enantiomer separation of chiral aliphatic amines
Methods of Application: A method using a fluorogenic agent, 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), was developed for enantiomer separation of chiral aliphatic amines including amino alcohols by normal high-performance liquid chromatography
Results: This method provides a convenient and validated way for the enantiomer separation of chiral aliphatic amines
Application: The compound is used in the synthesis of other complex molecules.
Methods of Application: The compound can be used as a building block in the synthesis of other complex molecules.
Application: The compound’s environmental impact and bioaccumulation potential can be studied.
Methods of Application: The compound’s Log Kow (Octanol-Water Partition Coefficient) and Henry LC (Henry’s Law Constant) can be determined to study its environmental impact and bioaccumulation potential.
Results: The Log Kow and Henry LC values provide insights into the compound’s environmental behavior.
1-Amino-4-methylpentan-3-ol, also known as 1-amino-4-methyl-3-pentanol, is an organic compound with the molecular formula C₆H₁₅NO. It features a six-carbon chain with a primary amine group at position 1, a hydroxyl group at position 3, and a methyl group at position 4. This compound is notable for its role in the pharmaceutical industry, particularly in the synthesis of analgesics like Tapentadol, which is used to treat moderate to severe pain .
The synthesis of 1-amino-4-methylpentan-3-ol typically involves:
For example, one method involves starting with 4-methylpentan-3-one and reducing it in the presence of ammonia or an amine source.
1-Amino-4-methylpentan-3-ol has several applications:
Several compounds share structural similarities with 1-amino-4-methylpentan-3-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-methylpentan-1-ol | Hydroxyl at position 1 | Different positioning of functional groups |
| 2-Amino-3-pentanol | Hydroxyl at position 2 | Variation in carbon chain length |
| 3-Amino-2-pentanol | Hydroxyl at position 3 | Different amine positioning |
| (S)-1-Amino-4-methylpentan-3-ol | Stereoisomer with specific optical activity | Enantiomeric properties affecting biological activity |
The uniqueness of 1-amino-4-methylpentan-3-ol lies in its specific functional group arrangement and its pivotal role as a precursor for important pharmaceuticals like Tapentadol. Its ability to undergo various